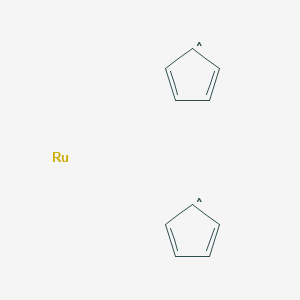
(Diacetyl)-alpha-MSH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diacetyl)-alpha-MSH, also known as (Diacetyl)-alpha-Melanocyte-Stimulating Hormone, is a synthetic analog of the naturally occurring alpha-Melanocyte-Stimulating Hormone. This compound is of significant interest due to its potential applications in various fields, including medicine, biology, and chemistry. It is known for its role in stimulating melanogenesis, the process by which melanin is produced in the skin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Diacetyl)-alpha-MSH typically involves the acetylation of alpha-Melanocyte-Stimulating Hormone. The process begins with the isolation of alpha-Melanocyte-Stimulating Hormone, followed by its reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions, typically at room temperature, to ensure the selective acetylation of the hormone.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: (Diacetyl)-alpha-MSH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of diketones, while reduction can result in the formation of alcohols.
Aplicaciones Científicas De Investigación
(Diacetyl)-alpha-MSH has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies investigating the mechanisms of acetylation and deacetylation reactions.
Biology: Studied for its role in melanogenesis and its potential use in treating conditions such as vitiligo and melanoma.
Medicine: Investigated for its potential therapeutic applications in skin disorders and as a tanning agent.
Industry: Used in the development of cosmetic products aimed at enhancing skin pigmentation.
Mecanismo De Acción
The mechanism of action of (Diacetyl)-alpha-MSH involves its binding to melanocortin receptors on the surface of melanocytes. This binding activates a signaling cascade that leads to the production of melanin. The key molecular targets include the melanocortin 1 receptor and the cyclic adenosine monophosphate (cAMP) pathway. The activation of this pathway results in the upregulation of enzymes involved in melanin synthesis, such as tyrosinase.
Comparación Con Compuestos Similares
Alpha-Melanocyte-Stimulating Hormone: The natural form of the hormone, which also stimulates melanogenesis.
Beta-Melanocyte-Stimulating Hormone: Another variant of the hormone with similar but less potent effects.
Gamma-Melanocyte-Stimulating Hormone: A less studied variant with potential roles in inflammation and energy homeostasis.
Uniqueness of (Diacetyl)-alpha-MSH: this compound is unique due to its enhanced stability and potency compared to the natural hormone. The acetylation process increases its resistance to enzymatic degradation, making it more effective in stimulating melanin production. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C79H111N21O20S |
|---|---|
Peso molecular |
1706.9 g/mol |
Nombre IUPAC |
4-[[2-[[2-[[2-[(2-acetamido-3-acetyloxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H111N21O20S/c1-43(2)66(67(81)108)99-77(118)63-21-14-31-100(63)78(119)56(19-11-12-29-80)90-64(105)39-87-68(109)59(35-48-37-86-52-18-10-9-17-51(48)52)96-69(110)53(20-13-30-85-79(82)83)91-72(113)57(33-46-15-7-6-8-16-46)94-74(115)60(36-49-38-84-42-88-49)97-70(111)54(26-27-65(106)107)92-71(112)55(28-32-121-5)93-75(116)61(40-101)98-73(114)58(34-47-22-24-50(104)25-23-47)95-76(117)62(89-44(3)102)41-120-45(4)103/h6-10,15-18,22-25,37-38,42-43,53-63,66,86,101,104H,11-14,19-21,26-36,39-41,80H2,1-5H3,(H2,81,108)(H,84,88)(H,87,109)(H,89,102)(H,90,105)(H,91,113)(H,92,112)(H,93,116)(H,94,115)(H,95,117)(H,96,110)(H,97,111)(H,98,114)(H,99,118)(H,106,107)(H4,82,83,85) |
Clave InChI |
HVKPKJWSDNREBR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(COC(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


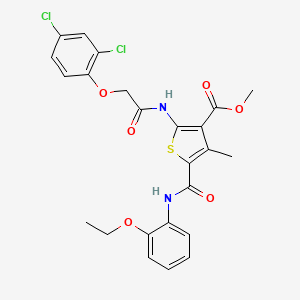
![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)
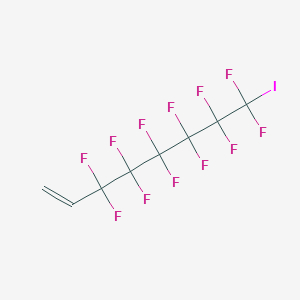

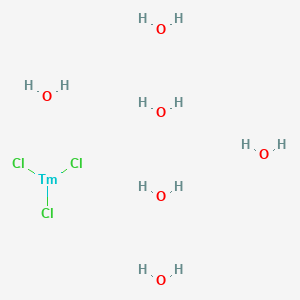
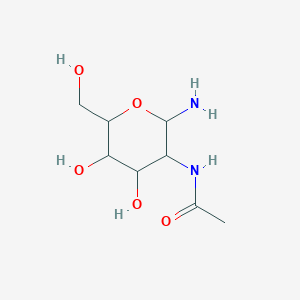

![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)


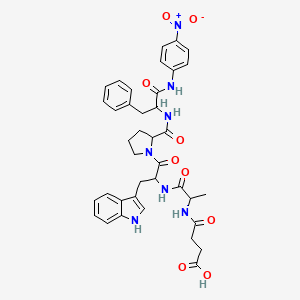

![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)
